![molecular formula C19H26ClNO4S B2863302 5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide CAS No. 1798039-80-1](/img/structure/B2863302.png)
5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide
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Overview
Description
5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide, also known as AMMS (Adamantyl Methoxy Sulfonamide), is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Pharmaceutical Research: Antidiabetic Drug Synthesis
This compound has been identified as an intermediate in the synthesis of glyburide , a medication used to treat type 2 diabetes . Glyburide works by increasing the release of insulin from the pancreas and is often used when diet and exercise alone do not result in adequate glycemic control.
Organic Synthesis: Building Block for Sulfonamide Derivatives
As an organic building block, this compound can be utilized to create a variety of sulfonamide derivatives. These derivatives are significant in medicinal chemistry due to their potential antibacterial properties .
Chemical Research: Benzylic Modification
The benzylic position of this compound is a point of interest for chemical modifications. Reactions at this position can lead to the creation of new compounds with varied biological activities. This includes free radical bromination and nucleophilic substitution, which are fundamental reactions in organic chemistry .
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA synthesis and cell division .
Mode of Action
Based on the general mechanism of sulfonamides, it can be inferred that the compound might inhibit and replace paba (para-aminobenzoic acid) in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The compound likely affects the folate synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthetase . This inhibition disrupts the production of dihydrofolate and tetrahydrofolate, essential components for bacterial DNA synthesis and cell division .
Result of Action
The result of the compound’s action would likely be the inhibition of bacterial growth and cell division due to the disruption of folate synthesis . This is a common result of the action of sulfonamides, which this compound is a part of.
properties
IUPAC Name |
5-chloro-2-methoxy-N-[(2-methoxy-2-adamantyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO4S/c1-24-17-4-3-16(20)10-18(17)26(22,23)21-11-19(25-2)14-6-12-5-13(8-14)9-15(19)7-12/h3-4,10,12-15,21H,5-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLANNXYUPIOPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide |
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